molecular formula C23H21FN2O2 B1162131 5-Fluoro PB-22 N-(2-Fluoropentyl) Isomer

5-Fluoro PB-22 N-(2-Fluoropentyl) Isomer

Cat. No. B1162131
M. Wt: 376.4
InChI Key: UICLYSQZTBGUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro PB-22 is a derivative of PB-22, a synthetic cannabinoid. 5-fluoro PB-22 N-(2-fluoropentyl) isomer differs from 5-fluoro PB-22 by having the fluorine atom at the 2 position, rather than the terminal 5 position, of the alkyl group. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.

Scientific Research Applications

Analytical Differentiation and Identification

A study by Tang et al. (2017) focused on the separation and identification of the fluoropentyl positional isomers of fluoro-PB-22. This research utilized gas chromatography-mass spectrometry, solid deposition gas chromatography-infrared detection spectroscopy, and nuclear magnetic resonance spectroscopy. These techniques can assist forensic laboratories in identifying specific isomers of fluoro-PB-22 in seized materials (Tang et al., 2017).

Metabolism Study

Wohlfarth et al. (2014) conducted a study on the metabolism of 5F-PB-22. They incubated the substance with pooled cryopreserved human hepatocytes and analyzed the samples using high-resolution mass spectrometry. This study provides insights into the metabolic pathways of 5F-PB-22 and identified various metabolites, contributing to the understanding of its pharmacodynamic and toxicological properties (Wohlfarth et al., 2014).

Mass Spectrometric Differentiation

Kohyama et al. (2016) explored the analytical properties of isomeric molecules stemming from minor modifications of 5F-PB-22. They used gas chromatography–electron ionization-mass spectrometry and liquid chromatography–tandem mass spectrometry to differentiate between 5F-PB-22 and its ten isomers. This study aids in forensic drug analysis by providing methods for differentiating among regioisomers of synthetic cannabinoids (Kohyama et al., 2016).

Surface-Enhanced Raman Spectroscopy Study

Alkaseem and Baron (2018) conducted a joint experimental and theoretical study on 5F-PB-22 using Raman and surface-enhanced Raman spectroscopy (SERS) combined with density functional theory calculations. This research contributes to the understanding of molecular vibrations and adsorption geometry of 5F-PB-22, which is crucial for developing detection methods (Alkaseem & Baron, 2018).

properties

Product Name

5-Fluoro PB-22 N-(2-Fluoropentyl) Isomer

Molecular Formula

C23H21FN2O2

Molecular Weight

376.4

InChI Key

UICLYSQZTBGUIE-UHFFFAOYSA-N

Appearance

Assay:≥95%A solution in acetonitrile

synonyms

Quinolin-8-yl 1-(2-Fluoropentyl)-1H-indole-3-carboxylate

Origin of Product

United States

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